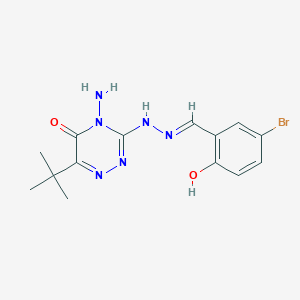![molecular formula C8H16ClNO2 B2919284 1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2253632-56-1](/img/structure/B2919284.png)
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride is a chemical compound with a complex structure that includes a cyclopropane ring, a carboxylic acid group, and a dimethylaminoethyl side chain. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopropane-1-carboxylic acid and 2-dimethylaminoethyl chloride.
Reaction Steps: The carboxylic acid group is first activated, often using a coupling agent like DCC (Dicyclohexylcarbodiimide). The activated carboxylic acid then reacts with 2-dimethylaminoethyl chloride to form the desired compound.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may use either batch or continuous processes, depending on the scale and specific requirements.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and improve yield.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form a carboxylate.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom in the dimethylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylate salts.
Reduction Products: Reduced amines.
Substitution Products: Various substituted cyclopropanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its pharmacological properties, such as potential therapeutic uses in treating diseases.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride: is unique due to its cyclopropane ring and carboxylic acid group.
Similar Compounds: Other compounds with similar structures include 1-[2-(Dimethylamino)ethyl]piperazine and N,N-Dimethyl-1-piperazineethanamine. These compounds differ in their ring structures and functional groups, leading to different chemical properties and applications.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(2)6-5-8(3-4-8)7(10)11;/h3-6H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFYKUEOWPFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1(CC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)



![1-acetyl-N-({[2,4'-bipyridine]-4-yl}methyl)piperidine-4-carboxamide](/img/structure/B2919213.png)

![N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2919215.png)

![3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2919218.png)


![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2919223.png)
